methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they modulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts growth factor signals that regulate cell proliferation, differentiation, and apoptosis . This can lead to the suppression of cancer cell growth in diseases like leukemia .
Pharmacokinetics
Similar compounds have been structurally characterized in the form of various salts .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity . At the cellular level, this can lead to the disruption of cell proliferation and the induction of apoptosis, particularly in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect its binding to tyrosine kinases . .
Properties
IUPAC Name |
methyl N-[4-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-27-19(24)22-16-4-6-18(7-5-16)28(25,26)21-13-15-8-11-23(12-9-15)17-3-2-10-20-14-17/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDILXNPYKUNAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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